3,3-dimethyl-2-oxobutyl 2-[4-(2,3-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(2,3-DIMETHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(2,3-DIMETHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the oxobutyl ester: This can be achieved by reacting 3,3-dimethyl-2-oxobutyric acid with an appropriate alcohol under acidic conditions.
Synthesis of the phthalimide derivative: This involves the reaction of phthalic anhydride with an amine to form the phthalimide ring.
Coupling reaction: The final step involves coupling the oxobutyl ester with the phthalimide derivative in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(2,3-DIMETHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and phthalimide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(2,3-DIMETHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(2,3-DIMETHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate: Similar structure but with a fluorine atom instead of the dimethylphenoxy group.
3,3-Dimethyl-2-oxobutyl acetate: Similar structure but with an acetate group instead of the phthalimide ring.
Uniqueness
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(2,3-DIMETHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H27NO6 |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-[4-(2,3-dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C29H27NO6/c1-17-7-6-8-24(18(17)2)36-21-12-10-20(11-13-21)30-26(32)22-14-9-19(15-23(22)27(30)33)28(34)35-16-25(31)29(3,4)5/h6-15H,16H2,1-5H3 |
InChI Key |
KJHHQKPPPGCVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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